2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
Scientific Research Applications
Carbonic Anhydrase Inhibitors
Sulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrases, enzymes pivotal in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor in the eye. Research has shown that derivatives of benzo[b]thiophene-2-sulfonamide exhibit potent ocular hypotensive activity, indicating potential utility in treating glaucoma. Similarly, indolylchalcone incorporating benzenesulfonamide-1,2,3-triazole hybrids have demonstrated significant inhibitory activity against human carbonic anhydrases, underscoring their potential as therapeutic agents (Graham et al., 1989); (Singh et al., 2020).
Antimicrobial and Antitumor Agents
Sulfonamide-based compounds have also been explored for their antimicrobial and antitumor properties. Novel synthesis strategies have led to the creation of compounds with promising activity against various cancer cell lines and microbial strains. For instance, novel sulfonamido moiety-containing heterocyclic compounds have been synthesized and evaluated for antibacterial activity, indicating the potential for developing new antibacterial agents (Azab et al., 2013).
Anticancer Activity
Furthermore, the synthesis and structure-activity relationship (SAR) studies of 1,2,4-oxadiazole-sulfonamide-based compounds have revealed potent anticancer agents for colorectal cancer therapy, illustrating the versatility of sulfonamide derivatives in drug development (Shamsi et al., 2020).
Properties
IUPAC Name |
2-oxo-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S2/c24-19(18-2-1-9-29-18)23-8-7-12-3-4-13(10-16(12)23)22-30(26,27)14-5-6-17-15(11-14)21-20(25)28-17/h1-6,9-11,22H,7-8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDSQQYVIFHJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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